1-Phenylphenacyl sulfide
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Overview
Description
1-Phenylphenacyl sulfide is an organic compound with the molecular formula C28H22O2S It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylphenacyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenacyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylphenacyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, ethanol, acetone.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenacyl derivatives.
Scientific Research Applications
1-Phenylphenacyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylphenacyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of oxygen atoms from oxidizing agents to the sulfur atom in the compound .
Comparison with Similar Compounds
Phenylphenacyl chloride: Similar structure but contains a chlorine atom instead of sulfur.
Phenylphenacyl bromide: Similar structure but contains a bromine atom instead of sulfur.
Phenylphenacyl thiol: Contains a thiol group instead of a sulfide group.
Uniqueness: 1-Phenylphenacyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its halogenated analogs. The sulfur atom allows for a wider range of chemical reactions, including oxidation to sulfoxides and sulfones, which are not possible with halogenated compounds .
Properties
CAS No. |
106991-84-8 |
---|---|
Molecular Formula |
C28H22O2S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(2-oxo-1,2-diphenylethyl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C28H22O2S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)31-28(24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20,27-28H |
InChI Key |
RJCISMJZIFOITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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